molecular formula C19H18F3N3O2S B10951990 2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide CAS No. 7166-94-1

2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

Cat. No.: B10951990
CAS No.: 7166-94-1
M. Wt: 409.4 g/mol
InChI Key: XQQOGJYIVXNJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzenesulfonamide moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as Ruppert’s reagent.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, while the pyrazole ring and benzenesulfonamide moiety contribute to its overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide can be compared with other similar compounds, such as:

    Trifluoromethyl-substituted benzenesulfonamides: These compounds share the trifluoromethyl group and benzenesulfonamide moiety but may have different substituents on the benzene ring.

    Pyrazole derivatives: Compounds with a pyrazole ring and various substituents can have similar biological activities and applications.

    Sulfonamide derivatives: These compounds contain the sulfonamide functional group and are widely used in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7166-94-1

Molecular Formula

C19H18F3N3O2S

Molecular Weight

409.4 g/mol

IUPAC Name

2,5-dimethyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C19H18F3N3O2S/c1-13-6-7-14(2)18(8-13)28(26,27)24-17-10-23-25(12-17)11-15-4-3-5-16(9-15)19(20,21)22/h3-10,12,24H,11H2,1-2H3

InChI Key

XQQOGJYIVXNJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.